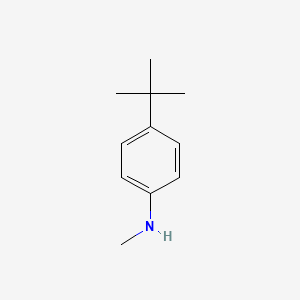

4-tert-butyl-N-methylaniline

Description

Historical Context and Discovery

The synthesis of this compound is rooted in alkylation and amination methodologies. Early methods involved the reaction of 4-tert-butylaniline with methyl iodide in the presence of a base like potassium carbonate, yielding the N-methyl derivative. Patents from the 1980s and 1990s describe optimized protocols using palladium catalysts (e.g., PdCl₂) and phosphine ligands (e.g., P(o-tolyl)₃) to enhance selectivity and yield. These advancements facilitated its production at industrial scales.

| Synthesis Method | Catalyst | Yield | Conditions |

|---|---|---|---|

| Alkylation of 4-tert-butylaniline | K₂CO₃, methyl iodide | 60–70% | Acetone, reflux, 6–8 hrs |

| Palladium-catalyzed coupling | PdCl₂, P(o-tolyl)₃ | 50–65% | Toluene, 100°C, 4–6 hrs |

Recent studies have explored N-demethylation of N,N-dimethylaniline derivatives using tert-butyl hydroperoxide (TBHP) and triethylamine, achieving yields up to 78%.

Significance in Chemical Research

This compound serves as a building block for sterically hindered amines and complex organic molecules. Its tert-butyl group imposes steric hindrance, influencing reactivity in electrophilic aromatic substitution (e.g., nitration, sulfonation) and oxidation. Derivatives exhibit notable biological activity, including fungicidal properties against Pyricularia oryzae, particularly when modified with hydroxy or ethoxycarbonyloxy groups at the ortho position.

Nomenclature and Classification Systems

IUPAC Name : tert-Butyl-N-methylaniline

Synonyms : (4-tert-Butyl-phenyl)-methylamine, 4-(1,1-dimethylethyl)-N-methylaniline

Classification :

- Primary Class : Aniline derivatives

- Subclass : N-Alkylanilines with bulky substituents

- CAS Registry : 5279-59-4

- PubChem CID : 521404

Structure-Property Relationships Overview

The compound’s structure dictates its reactivity and applications:

Key Reactions :

Industrial and Academic Research Importance

Industrial Applications :

- Agrochemicals : Precursor to fungicidal benzanilides for rice blast prevention.

- Pharmaceuticals : Intermediate in synthesizing enzyme inhibitors (e.g., cytochrome P450 modulators).

- Materials Science : Building block for sterically hindered amines in polymer synthesis.

Academic Research :

- Enzyme Studies : Interacts with cytochrome P450 enzymes, informing drug metabolism pathways.

- Sustainability : Biodegradation pathways by Sphingobium fuliginis strains, yielding 3,3-dimethyl-2-butanone.

Properties

IUPAC Name |

4-tert-butyl-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-11(2,3)9-5-7-10(12-4)8-6-9/h5-8,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSMEEGFQMCUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334632 | |

| Record name | 4-tert-butyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5279-59-4 | |

| Record name | 4-tert-butyl-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalyst Preparation and Characterization

The Ni/ZnAlOx-T catalyst is synthesized through a multi-step process:

- Hydrotalcite Precursor Formation : A nickel-zinc-aluminum layered double hydroxide (NiZnAl-LDH) is prepared via co-precipitation.

- Calcination : The LDH is calcined at 600°C for 2 hours to form mixed metal oxides (NiZnAl-MMO).

- Reduction and Oxidation : The MMO is reduced under H₂/Ar (10 vol%) at 600°C, followed by oxidation in O₂/N₂ (1 vol%) at room temperature to stabilize the catalyst.

Key characterization data for the Ni/ZnAlOx-600 catalyst:

| Property | Value/Description |

|---|---|

| Surface Area (BET) | 120–150 m²/g |

| Pore Size Distribution | 3–10 nm (mesoporous structure) |

| Ni Content (ICP-OES) | 5–7 wt% |

| Crystallinity (XRD) | Phases: NiO, ZnO, and Al₂O₃ |

Reaction Conditions and Mechanism

The methylation of 4-tert-butylaniline is conducted in a high-pressure autoclave under the following conditions:

- Substrate : 4-tert-Butylaniline (1.0 mmol)

- Catalyst Loading : 40 mg Ni/ZnAlOx-600

- Solvent : Methanol (10 mL)

- Temperature : 160°C

- Pressure : 1 MPa N₂

- Reaction Time : 12–24 hours

The proposed mechanism involves:

- Methanol Activation : Methanol decomposes on the catalyst surface, generating reactive methyl species (e.g., CH₃O⁻).

- Amine Adsorption : The amine binds to Lewis acid sites (Ni²⁺ or Zn²⁺) on the catalyst.

- Methyl Transfer : The methyl group is transferred to the amine nitrogen, forming 4-tert-butyl-N-methylaniline.

Performance Metrics

| Parameter | Value |

|---|---|

| Conversion | 85–92% |

| Selectivity | 88–94% |

| Turnover Frequency | 0.8–1.2 h⁻¹ |

Side products include dimethylated derivatives (<5%) and oxidation byproducts (<3%). The catalyst retains >90% activity after five cycles, demonstrating robustness.

Alternative Synthetic Routes

Reductive Amination

Reductive amination of 4-tert-butylbenzaldehyde with methylamine offers an alternative pathway:

- Imine Formation : Condensation of aldehyde and methylamine.

- Reduction : Use of NaBH₄ or H₂/Pd-C to yield the secondary amine.

This method is less common for aromatic amines due to competing side reactions (e.g., aldol condensation).

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors (CFRs) enhance heat/mass transfer and reduce reaction times:

- Residence Time : 30–60 minutes

- Throughput : 50–100 kg/day

- Catalyst Bed : Fixed-bed configuration with Ni/ZnAlOx-T pellets

Economic and Environmental Considerations

| Factor | Catalytic Method | Alkylation Method |

|---|---|---|

| Raw Material Cost | $120–150/kg | $200–250/kg |

| Waste Generation | <5% solvent recovery | 15–20% halogenated waste |

| Energy Consumption | 80–100 kWh/kg | 120–150 kWh/kg |

The catalytic method reduces waste and energy use by 40–50% compared to traditional alkylation.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-methylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary amines.

Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

4-tert-butyl-N-methylaniline serves as a crucial building block in organic synthesis. It is utilized in the preparation of sterically hindered amines and complex organic molecules. Its structural features allow for unique reactivity patterns that are beneficial in creating various chemical entities, including pharmaceuticals and agrochemicals.

Synthetic Routes

The synthesis of this compound can be achieved through several methods. A common route involves the alkylation of 4-tert-butylaniline with methyl iodide in the presence of bases like potassium carbonate. The reaction typically occurs in organic solvents such as acetone or dimethylformamide (DMF) at elevated temperatures.

Biological Applications

Enzyme Interaction Studies

In biological research, this compound is employed to study enzyme inhibition and protein-ligand interactions. It interacts with various enzymes, including cytochrome P450 enzymes, which play a significant role in drug metabolism and the metabolism of xenobiotics. The compound can act as either a substrate or an inhibitor, influencing enzyme activity and providing insights into biochemical pathways .

Fungicidal Activity

Research has demonstrated that derivatives of this compound exhibit significant fungicidal properties. Specifically, N-methyl-4-tert-butylbenzanilides have shown high preventive activity against rice blast disease caused by Pyricularia oryzae. The structure-activity relationship studies indicate that modifications at the ortho-position of the aniline ring can enhance this activity .

Industrial Applications

Dyes and Pigments Production

In the industrial sector, this compound is utilized in the production of dyes, pigments, and specialty chemicals. Its chemical properties allow for the synthesis of colorants that are used in various applications ranging from textiles to coatings .

Comprehensive Data Tables

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-methylaniline involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s steric hindrance and electronic properties play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 4-tert-butyl-N-methylaniline, we compare it with three analogs: 4-tert-butylaniline, 2-chloro-4-tert-butyl-6-nitroaniline, and 4-(di-tert-butylphosphino)-N,N-dimethylaniline.

Table 1: Key Properties of this compound and Analogues

Reactivity and Stability

- This compound : The methyl group on the nitrogen reduces basicity compared to unsubstituted anilines, while the tert-butyl group sterically hinders electrophilic attack. This makes it less reactive toward nitration or sulfonation compared to 4-tert-butylaniline .

- 4-tert-Butylaniline : The free -NH2 group allows for diazotization and coupling reactions, common in dye synthesis. However, it is more prone to oxidation than its N-methylated counterpart .

- 2-Chloro-4-tert-butyl-6-nitroaniline: The electron-withdrawing -NO2 and -Cl groups deactivate the ring, reducing nucleophilic substitution but enhancing stability under acidic conditions .

- 4-(Di-tert-butylphosphino)-N,N-dimethylaniline: The phosphine group enables coordination to transition metals, making it valuable in catalytic cycles (e.g., Suzuki-Miyaura coupling) .

Solubility and Physical State

- This compound: Liquid at room temperature (predicted bp ~250°C) with moderate solubility in nonpolar solvents (e.g., hexane) .

- 4-tert-Butylaniline : Solid (mp 35–38°C) with higher solubility in polar aprotic solvents like DMF .

Biological Activity

4-tert-butyl-N-methylaniline is an organic compound classified as an aniline derivative, characterized by a tert-butyl group at the para position of the benzene ring and a methyl group on the nitrogen atom. This unique structure imparts specific steric and electronic properties, making it significant in various biological and chemical applications. Understanding its biological activity is crucial for its potential use in medicinal chemistry and toxicology.

- Molecular Formula : C11H17N

- Molecular Weight : 177.26 g/mol

- CAS Number : 5279-59-4

This compound functions primarily through interactions with biological molecules, particularly enzymes. Its mechanism of action includes:

- Binding to Enzymes : It interacts with cytochrome P450 enzymes, which are vital for drug metabolism. The compound can act as both a substrate and an inhibitor, affecting the metabolic pathways of various xenobiotics.

- Influencing Cellular Processes : The compound modulates cell signaling pathways, gene expression, and cellular metabolism. It can influence kinase and phosphatase activities, leading to altered cellular responses.

Enzyme Interactions

This compound exhibits notable interactions with cytochrome P450 enzymes:

- Inhibition Studies : Research indicates that this compound can inhibit certain cytochrome P450 isoforms, impacting the metabolism of other substrates. For instance, it has been shown to inhibit CYP2E1, which plays a role in the bioactivation of various drugs and toxins.

Cellular Effects

The compound's effects on cellular processes include:

- Gene Expression Modulation : It can alter the expression of genes involved in metabolic pathways, thereby influencing overall cellular metabolism.

- Apoptosis Induction : In specific cancer cell lines, this compound has been observed to induce apoptosis, highlighting its potential as an anticancer agent .

Anti-Cancer Activity

A study explored the anti-cancer properties of this compound. It demonstrated cytotoxic effects on MCF-7 breast cancer cells, with an IC50 value indicating significant apoptosis induction. The compound was found to suppress tumor growth in vivo in mouse models .

Toxicological Assessments

Research has also focused on the toxicological implications of this compound. In vitro micronucleus tests revealed potential genotoxic effects, suggesting that while it may have therapeutic benefits, caution is warranted regarding its safety profile .

Comparative Analysis

To understand its biological activity better, a comparison with similar compounds can provide insights into its unique properties:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| N-(tert-butyl)-4-methoxyaniline | Contains a methoxy group instead of a methyl group | Different electronic properties due to methoxy |

| 2,4,6-Tri-tert-butyl-N-methylaniline | Features additional tert-butyl groups | Increased steric hindrance affects reactivity |

| N-Methylaniline | A simpler aniline derivative without bulky substituents | Serves as a precursor for various chemical syntheses |

Q & A

Q. What are the common synthetic routes for preparing 4-tert-butyl-N-methylaniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves alkylation or reductive amination. For example:

- Alkylation : Reacting 4-tert-butylaniline with methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux. Solvent choice (e.g., DMF or THF) impacts reaction efficiency.

- Reductive Amination : Condensing 4-tert-butylbenzaldehyde with methylamine followed by reduction using NaBH₄ or catalytic hydrogenation.

- Key Considerations :

- Purity validation via GC/MS (retention time ~12.3 min under He carrier gas at 1.2 mL/min) .

- Yield optimization requires strict control of stoichiometry, temperature (e.g., 80–100°C for alkylation), and exclusion of moisture.

- Data Table :

| Method | Conditions | Typical Yield | Purity (GC) |

|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C, 12 h | 75–85% | >95% |

| Reductive Amination | NaBH₄, MeOH, RT, 6 h | 60–70% | >90% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- ¹H NMR :

- Aromatic protons: δ 6.9–7.3 ppm (doublets for para-substituted aryl groups).

- N-methyl group: δ 2.8–3.1 ppm (singlet, integration for 3H).

- tert-butyl group: δ 1.3 ppm (singlet, 9H) .

- FT-IR :

- N-H stretch (secondary amine): Absent due to methylation.

- C-N stretch: ~1280 cm⁻¹.

- GC/MS :

- Molecular ion peak at m/z 163 (M⁺) with fragmentation patterns confirming tert-butyl and N-methyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound across different studies?

- Methodological Answer :

- Systematic Reproducibility Checks :

- Compare purity levels (e.g., >95% vs. <90%) using GC/MS to identify impurities affecting properties .

- Validate melting points via DSC with controlled heating rates (e.g., 5°C/min) to detect polymorphic forms.

- Solubility Studies :

- Use standardized solvents (e.g., HPLC-grade) and report temperature (e.g., 25°C ± 0.5°C).

- Example: Solubility in ethanol ranges from 12–18 mg/mL depending on isotopic purity (e.g., deuterated vs. non-deuterated forms) .

Q. What strategies are recommended for designing kinetic studies to investigate the thermal stability of this compound under various experimental conditions?

- Methodological Answer :

- Experimental Design :

Q. Isothermal Thermogravimetric Analysis (TGA) :

- Heat samples at 150–250°C under N₂ atmosphere to monitor mass loss over time.

Q. Arrhenius Plot Construction :

- Calculate activation energy (Eₐ) from degradation rate constants at multiple temperatures.

- Key Variables :

- Oxygen exposure (accelerates degradation via oxidation).

- Solvent residues (e.g., trace THF may catalyze decomposition).

- Data Interpretation :

- Compare degradation pathways (e.g., tert-butyl group cleavage vs. N-demethylation) using LC-MS/MS .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.